6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (DCBOD) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol. DCBOD is a versatile compound that has a wide range of applications in the laboratory, including synthesis, spectroscopy, and chromatography. It has been used in a variety of scientific studies, including those related to biochemistry, physiology, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves the conversion of 2,4-dioxo-1,3-oxazine to the target compound through a series of reactions.
Starting Materials
2,4-dioxo-1,3-oxazine, phosphorus oxychloride, sodium hydroxide, chlorine gas, sulfuric acid, acetic anhydride, acetic acid, sodium bicarbonate, wate
Reaction
2,4-dioxo-1,3-oxazine is reacted with phosphorus oxychloride to form 2-chloro-4-chloromethyl-1,3-oxazine., The resulting compound is then treated with sodium hydroxide to form 2-chloro-4-hydroxymethyl-1,3-oxazine., Chlorine gas is bubbled through the solution to form 2,4-dichloro-6-hydroxymethyl-1,3-oxazine., Sulfuric acid is added to the solution to form 6-chloro-8-hydroxymethyl-1H-benzo[d][1,3]oxazine-2,4-dione., Acetic anhydride is added to the solution to form 6-acetoxy-8-chloromethyl-1H-benzo[d][1,3]oxazine-2,4-dione., The resulting compound is then treated with sodium bicarbonate to form 6-acetoxy-8-chloromethyl-1H-benzo[d][1,3]oxazine-2,4-dione., Finally, the compound is hydrolyzed with water to form 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione.
Mechanism Of Action
The mechanism of action of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition may be due to the ability of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione to bind to the active site of the enzyme and prevent its activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione are not well understood. However, it has been suggested that 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione may have anti-inflammatory and analgesic effects. It has also been suggested that 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione may have anti-cancer and anti-oxidant effects.
Advantages And Limitations For Lab Experiments
6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has many advantages for lab experiments. It is relatively inexpensive, stable, and easy to handle. It is also soluble in water and ethanol, making it easy to use in a variety of laboratory applications. However, there are some limitations to using 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. It is not very soluble in organic solvents, and it can be difficult to purify.
Future Directions
There are many potential future directions for research involving 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. These include further studies on its biochemical and physiological effects, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research on its mechanism of action and its potential use as an anti-cancer and anti-oxidant agent should be explored. Finally, further studies on its solubility in organic solvents and its potential use as a catalyst in organic synthesis should be investigated.
Scientific Research Applications
6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in spectroscopy, and as a stationary phase in chromatography. It has also been used in studies related to biochemistry, physiology, and pharmacology.
properties
IUPAC Name |
6,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGTJXVKKCXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196986 | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
4693-00-9 | |
Record name | 3,5-Dichloroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4693-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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